N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(Dimethylamino)ethyl]-2-(methylamino)acetamide (DMAEA) is an amide derivative of dimethylaminoethanol (DMAE) and methylaminoacetate (MAA). It is a versatile compound that has been used in a wide range of scientific research applications. It has been found to have a variety of biochemical and physiological effects, which have led to its use in a number of different laboratory experiments.
Scientific Research Applications
Synthesis and Modification Techniques
- A study detailed improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, highlighting the development of safer, cost-effective, and scalable production methods with high yield and purity, applicable in industrial settings for various acetamide derivatives (Gong Fenga, 2007).
- Research on the quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers has led to the development of novel cationic diblock copolymers with reversible pH-, salt-, and temperature-induced micellization in aqueous media, showing potential for targeted drug delivery systems (V. Bütün, S. Armes, N. Billingham, 2001).
Biological and Environmental Applications
- A study on the formation of supramolecular assemblies from amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine demonstrated the potential of these assemblies in biomedical applications, including drug delivery and tissue regeneration, due to their non-cytotoxic nature and ability to form structures like nano and microfibers under various conditions (Nicole M. Cutrone et al., 2017).
- Another research focused on the enhancement of molecular imprinted polymers with organic fillers on bagasse cellulose fibers, incorporating derivatives of acetamide for improved biocompatibility and environmental applications, showing potential for antimicrobial activities and elucidation of molecular docking studies (Asmaa M. Fahim, Ehab E. Abu-El Magd, 2021).
Analytical and Chemical Studies
- Investigations into the selective quaternization of acetamide derivatives have led to the creation of polymerizable tertiary amines with specific response groups, providing an efficient synthesis method for compounds containing tertiary amine structures, which could be useful in the development of responsive materials and sensors (Qiu-hua Sun et al., 2021).
- A study on the synthesis of new 2-(Oxiran-2-yl)-1,3-oxazoles from acetamide derivatives revealed a method for regioselectively alkylating aliphatic dimethylamino groups, with potential applications in synthetic organic chemistry and material science (O. Shablykin et al., 2018).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c1-8-6-7(11)9-4-5-10(2)3/h8H,4-6H2,1-3H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCSJVHTLNDBLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.